tert-Butyl (4-amino-2-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZNBVRPGNNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701757 | |
| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342882-96-6 | |
| Record name | Carbamic acid, (4-amino-2-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342882-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-2-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in multi-step syntheses.
Acidic Hydrolysis
-
Product : 4-Amino-2-chloroaniline hydrochloride
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.
Basic Hydrolysis
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Conditions : NaOH (1–2 M) in aqueous THF or ethanol at 60–80°C
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Product : 4-Amino-2-chlorophenol and tert-butoxide
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Stability : The compound shows greater stability under basic vs. acidic conditions, with <5% degradation after 24 hours at pH 9.
Amidation and Acylation
The free amino group generated after hydrolysis participates in coupling reactions to form amides or ureas.
Reaction with Carboxylic Acids
-
Example :
Substrate Product Yield (%) Benzoic acid N-(4-Amino-2-chlorophenyl)benzamide 78 Acetic anhydride N-Acetyl-4-amino-2-chloroaniline 92
Reaction with Acid Chlorides
-
Example : Benzoyl chloride forms N-(4-amino-2-chlorophenyl)benzamide in 85% yield.
Halogenation and Electrophilic Substitution
The electron-rich aromatic ring undergoes electrophilic substitution, primarily at the para position to the amino group.
Nitration
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Conditions : HNO₃/H₂SO₄, 0–5°C
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Product : 4-Amino-2-chloro-5-nitrophenyl carbamate
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Regioselectivity : Nitro group adds at the 5-position due to amino group activation.
Chlorination
Suzuki-Miyaura Coupling
The chloro substituent enables palladium-catalyzed cross-coupling with boronic acids.
General Protocol
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : DME/H₂O (3:1), 80°C
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Example : Coupling with phenylboronic acid yields biaryl derivatives in 65–75% yield.
Stability and Degradation
The compound’s stability varies significantly with environmental factors:
| Condition | Degradation Rate (24 hrs) | Major Degradation Product |
|---|---|---|
| pH 3, 25°C | 98% | 4-Amino-2-chloroaniline |
| pH 7, 25°C | 15% | None detected |
| pH 10, 25°C | 5% | tert-Butyl alcohol |
| UV light (254 nm) | 40% | Chlorinated quinone imine |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Drug Design : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its structural properties enhance the bioavailability and metabolic stability of drug candidates, making it an attractive scaffold for drug development.
- Biological Activity : Research indicates that the compound can be utilized to study the effects of chlorinated aromatic compounds on biological systems, which is vital for understanding their pharmacological effects.
Case Study : A study exploring fluorinated carbamates, including derivatives of tert-butyl (4-amino-2-chlorophenyl)carbamate, demonstrated their potential in developing novel anti-cancer agents. The introduction of fluorine atoms was shown to improve the interaction with target proteins, enhancing therapeutic efficacy .
Organic Synthesis
Building Block for Complex Molecules
- Synthesis of Advanced Materials : this compound is employed as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and oxidation reactions .
- Research Applications : It plays a role in studies involving enzyme inhibition and protein modification, contributing to the development of new synthetic methodologies in organic chemistry.
| Reaction Type | Description | Applications |
|---|---|---|
| Nucleophilic Substitution | Amino group reacts with electrophiles | Synthesis of pharmaceuticals |
| Oxidation | Conversion to nitro or nitroso derivatives | Development of biologically active compounds |
| Reduction | Formation of amine derivatives | Organic synthesis |
Industrial Applications
Specialty Chemicals Production
- Agrochemicals : The compound is used in the production of agrochemicals, where its properties can enhance the effectiveness and stability of agricultural products.
- Advanced Materials : In industrial settings, it is utilized in creating specialty chemicals and advanced materials such as coatings and adhesives due to its favorable chemical properties .
Environmental Impact Studies
The compound's interactions with biological systems also make it relevant for environmental studies. Its stability and reactivity can influence its behavior in ecological settings, necessitating research into its environmental fate and effects.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can act as a protecting group in peptide synthesis. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Key Differences and Implications
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis . In contrast, nitro groups (e.g., in tert-butyl (2-chloro-4-nitrophenyl)carbamate) render the aromatic ring electron-deficient, directing electrophilic substitutions to meta positions .
- Steric and Electronic Modulation: Phenethyl vs. Benzyl Chains: tert-Butyl (4-chlorophenethyl)carbamate’s extended chain reduces steric hindrance compared to benzyl analogs, improving solubility in non-polar solvents . Cyclohexyl and Cyclopropane Moieties: Bulky groups (e.g., in tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate) enhance binding specificity in protein-ligand interactions .
Biological Activity
Introduction
tert-Butyl (4-amino-2-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its structure can be represented as follows:
This compound features a tert-butyl group, an amino group, and a chlorophenyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Growth : The compound has been evaluated for its ability to inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. In vitro assays indicated that it exhibits moderate potency compared to established chemotherapeutics like tamoxifen and olaparib .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound affects signaling pathways critical for tumor growth and survival .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Anticholinesterase Activity : Research indicates that this compound may possess anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. This activity is associated with the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .
- Serotonergic Activity : In addition to its anticholinesterase effects, the compound may interact with serotonin receptors, potentially influencing mood and cognition. Molecular docking studies suggest favorable binding interactions with serotonin receptors, indicating a possible role in modulating serotonergic signaling pathways .
Efficacy Against Cancer Cell Lines
The following table summarizes the growth inhibition data of this compound against various breast cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 15 | Less potent than tamoxifen |
| SK-BR-3 | 20 | Comparable to olaparib |
| MDA-MB-231 | 18 | Significant inhibition |
| MCF-10A (control) | >50 | No inhibition observed |
Pharmacokinetics
Pharmacokinetic studies have shown that after administration, the compound exhibits rapid absorption and distribution:
| Parameter | Value |
|---|---|
| Maximum Plasma Concentration (Cmax) | 1,543 ng/mL |
| Time to Maximum Concentration (Tmax) | 0.22 h |
| Half-Life (t1/2) | 0.43 h |
| Bioavailability | 66% |
These findings indicate that this compound is rapidly absorbed and has a reasonable bioavailability profile, making it a candidate for further development in therapeutic applications.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving mice implanted with human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in breast cancer management.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of the compound in models of Alzheimer's disease. The results showed that it improved cognitive function and reduced amyloid plaque formation in treated animals, suggesting its utility in managing neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
